2-(3-Chloro-4-fluorophenyl)propan-2-amine

Neuropharmacology Transporter Inhibition Structure-Activity Relationship

Researchers developing CNS agents often face lengthy synthesis routes for key aryl-alkylamine intermediates. 2-(3-Chloro-4-fluorophenyl)propan-2-amine provides a direct, pre-functionalized building block with the critical 3-chloro-4-fluoro pharmacophore, eliminating multi-step installation. • Directly introduces the 3-Cl-4-F motif found in EGFR/ErbB kinase inhibitors like gefitinib and afatinib. • Enables rapid SAR studies at monoamine transporters; distinct low-potency DAT profile (IC50 >10,000 nM) serves as a negative control comparator. • Versatile primary amine for amide coupling, reductive amination, and heterocycle synthesis. Supplied as the stable hydrochloride salt with 95% purity; ready stock for immediate dispatch.

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
Cat. No. B12298719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-4-fluorophenyl)propan-2-amine
Molecular FormulaC9H11ClFN
Molecular Weight187.64 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C=C1)F)Cl)N
InChIInChI=1S/C9H11ClFN/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5H,12H2,1-2H3
InChIKeyVWWPIEZFOILENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chloro-4-fluorophenyl)propan-2-amine Chemical Identity & Properties


2-(3-Chloro-4-fluorophenyl)propan-2-amine is an organic compound characterized by the molecular formula C9H11ClFN and a molecular weight of 187.6 g/mol . This compound is a derivative of phenylpropanamine, distinguished by a chlorine atom at the 3-position and a fluorine atom at the 4-position of its phenyl ring . It is commonly supplied as its hydrochloride salt (CAS 130416-43-2) . Its primary application is as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of central nervous system agents such as selective serotonin reuptake inhibitors (SSRIs) [1].

2-(3-Chloro-4-fluorophenyl)propan-2-amine: Why Substitution Fails


The specific 3-chloro-4-fluoro substitution pattern on the phenyl ring of 2-(3-chloro-4-fluorophenyl)propan-2-amine is critical for its distinct pharmacological profile. While in-class compounds like 1-(3-chloro-4-fluorophenyl)propan-2-amine (an amphetamine derivative) share the same aryl group, they possess a different carbon backbone that drastically alters their mechanism and potency [1]. Similarly, analogs with a para-chloro substitution (e.g., 4-chloroamphetamine) exhibit different receptor binding profiles and are associated with significant mitochondrial toxicity, a risk not established for the target compound [2]. This highlights that minor structural changes can lead to major differences in biological activity, safety, and synthetic utility, making generic substitution unreliable without specific, quantitative justification.

2-(3-Chloro-4-fluorophenyl)propan-2-amine Differentiation Evidence


Dopamine Transporter Interaction vs. Amphetamine Analog

The target compound, 2-(3-chloro-4-fluorophenyl)propan-2-amine, is distinct from its structural analog 1-(3-chloro-4-fluorophenyl)propan-2-amine (CFA) in its interaction with the dopamine transporter (DAT). While CFA demonstrates an IC50 of 945 nM for inhibiting [3H]dopamine reuptake at human DAT expressed in HEK293 cells [1], the target compound shows significantly reduced activity, with an IC50 greater than 10,000 nM in the same assay system [2]. This over 10-fold reduction in potency confirms that the propan-2-amine backbone confers a different pharmacological profile compared to the amphetamine-like propan-2-amine core.

Neuropharmacology Transporter Inhibition Structure-Activity Relationship

Neurotransmitter Release Functional Selectivity

While direct quantitative data for the target compound is limited, its classification as a phenylpropanamine suggests a distinct mechanism of action compared to related amphetamine derivatives. Vendor sources describe 2-(3-chloro-4-fluorophenyl)propan-2-amine as a releasing agent and reuptake inhibitor for dopamine, serotonin, and norepinephrine . In contrast, the structurally similar 1-(3-chloro-4-fluorophenyl)propan-2-amine is characterized as a potent psychostimulant belonging to the amphetamine class, which typically acts as a substrate for monoamine transporters, leading to non-exocytotic neurotransmitter release .

Monoamine Release Mechanism of Action Drug Discovery

CNS Drug Synthesis: Key Intermediate

The target compound is specifically highlighted as a key intermediate in the synthesis of pharmaceuticals, particularly for developing selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents [1]. This contrasts with its positional isomer, 2-(3-chloro-5-fluorophenyl)propan-2-amine hydrochloride, which, while commercially available, is not explicitly cited for this same synthetic role . The 3-chloro-4-fluoro substitution pattern is a known pharmacophore in drugs like gefitinib and afatinib, making this specific building block valuable for generating analogs of these clinically validated kinase inhibitors [2].

Medicinal Chemistry Organic Synthesis SSRI Development

2-(3-Chloro-4-fluorophenyl)propan-2-amine Application Scenarios


Kinase Inhibitor Analog Synthesis

The 3-chloro-4-fluoro substitution pattern on the phenyl ring is a critical pharmacophore found in several approved kinase inhibitors, including gefitinib and afatinib [1]. Therefore, 2-(3-chloro-4-fluorophenyl)propan-2-amine is a strategically valuable building block for medicinal chemistry programs aimed at synthesizing novel analogs of these EGFR/ErbB family inhibitors. Its use ensures the correct aryl substitution is present from the outset of a synthetic route.

SSRI Development

The compound is specifically cited as a key intermediate for the development of SSRIs and other CNS agents [2]. Researchers engaged in developing new antidepressant or anxiolytic drug candidates will find this compound useful for building diverse chemical libraries where the 3-chloro-4-fluorophenyl moiety is a desired structural feature for modulating serotonergic activity.

Monoamine Transporter Profiling Tool

Based on its distinct, low-potency interaction with the dopamine transporter (IC50 > 10,000 nM) compared to more potent analogs (IC50 = 945 nM) [3], this compound serves as a useful control or comparative agent in assays designed to study structure-activity relationships (SAR) at monoamine transporters. Its weaker activity can help define the potency threshold for desired biological effects.

Organic Synthesis & Chemical Biology Research

As a primary amine with a defined substitution pattern, 2-(3-chloro-4-fluorophenyl)propan-2-amine is a versatile building block for a wide range of chemical transformations, including amide bond formation, reductive amination, and heterocycle synthesis . It is suitable for any research program requiring the introduction of this specific aryl-alkylamine motif, including materials science and the development of novel chemical probes.

Technical Documentation Hub

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